Carnosol

Übersicht

Beschreibung

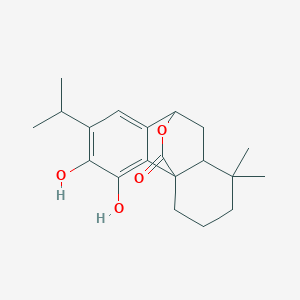

Carnosol ist ein phenolischer Diterpen, der hauptsächlich in Rosmarin (Rosmarinus officinalis) und Berg-Wüsten-Salbei (Salvia pachyphylla) vorkommt. Es ist bekannt für seine starken antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften . Die Verbindung hat aufgrund ihrer potenziellen therapeutischen Vorteile große Aufmerksamkeit in der wissenschaftlichen Forschung erlangt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Carnosol kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die oxidative Cyclisierung von Carnosinsäure, einem weiteren Diterpen, das in Rosmarin vorkommt. Dieser Prozess verwendet typischerweise Oxidationsmittel wie Kaliumpermanganat oder Bleitetraacetat unter kontrollierten Bedingungen, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen wie Rosmarin. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie, um this compound in seiner reinen Form zu isolieren. Diese Methode wird aufgrund der hohen Ausbeute und Reinheit der erhaltenen Verbindung bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen

Carnosol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Es kann reduziert werden, um Dihydrothis compound zu ergeben.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Bleitetraacetat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Dihydrothis compound.

Substitution: Verschiedene Ester- und Etherderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Carnosol exhibits promising anticancer effects through multiple mechanisms:

- Inhibition of Tumor Growth : this compound has been shown to inhibit the formation of DNA adducts and mammary tumorigenesis in animal models. In studies involving dimethylbenz(a)anthracene (DMBA)-induced tumors in rats, this compound significantly reduced tumor formation by 30-44% .

- Mechanistic Insights : this compound targets various pathways associated with cancer progression, including the inhibition of nuclear factor kappa B (NFκB) signaling, modulation of apoptotic proteins, and interference with mitogen-activated protein kinase (MAPK) pathways . It selectively induces apoptosis in cancer cells while sparing non-tumorigenic cells .

- Case Study : In a study on B16/F10 mouse melanoma cells, this compound treatment reduced migration and invasion by downregulating matrix metalloproteinase-9 (MMP-9) expression .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties:

- Mechanisms of Action : It inhibits the secretion of pro-inflammatory leukotrienes and blocks protein kinase C signaling pathways. Additionally, this compound antagonizes intracellular calcium mobilization, contributing to its anti-inflammatory effects .

- Clinical Relevance : These properties suggest potential therapeutic applications for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Antioxidant Activity

This compound is recognized for its potent antioxidant capabilities:

- Oxidative Stress Protection : It protects lipids from oxidation in various systems, including bulk and emulsified lipid environments. This property is crucial for food preservation, where oxidative degradation can lead to rancidity .

- Industrial Applications : Due to its antioxidant properties, this compound is increasingly used in the food industry as a natural preservative to enhance shelf life and maintain nutritional quality .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound:

- Mechanism : this compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that protect neuronal cells from oxidative damage. This activity suggests its use in preventing neurodegenerative diseases such as Alzheimer’s .

Applications in Veterinary Medicine

This compound shows promise in veterinary applications:

- Antiviral Properties : Extracts containing this compound have been tested for efficacy against equine arteritis virus, demonstrating significant virucidal activity . This application could help mitigate viral outbreaks in equine populations.

Data Summary Table

Wirkmechanismus

Carnosol exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Carnosol wird oft mit anderen phenolischen Diterpenen wie Carnosinsäure und Rosmarinsäure verglichen.

Carnosinsäure: Beide Verbindungen kommen in Rosmarin vor und haben ähnliche antioxidative Eigenschaften.

Rosmarinsäure: Während Rosmarinsäure auch ein Antioxidans ist, unterscheidet sie sich strukturell und kommt hauptsächlich in anderen Kräutern wie Basilikum und Salbei vor.

Ähnliche Verbindungen

- Carnosinsäure

- Rosmarinsäure

- Ursolsäure

- Oleanolsäure

This compound zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und krebshemmenden Aktivitäten aus, was es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen macht.

Biologische Aktivität

Carnosol, a phenolic compound primarily found in rosemary (Rosmarinus officinalis), has garnered significant attention for its diverse biological activities, particularly in the realms of cancer prevention and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is part of a group of compounds known as diterpenes and possesses a variety of pharmacological properties. These include anti-inflammatory , antioxidant , and anticancer activities, which are attributed to its ability to modulate various cellular signaling pathways.

This compound's biological activity is mediated through several key mechanisms:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and leukemia cells. It induces apoptosis and cell cycle arrest by modulating pathways such as NF-κB, ERK1/2, and JNK signaling .

- Antioxidant Activity : this compound acts as a potent antioxidant by scavenging free radicals and enhancing the activity of phase II detoxification enzymes like glutathione-S-transferase (GST) . This property contributes to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase. It also modulates leukocyte function and inhibits protein kinase C signaling .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in vitro:

- Cell Proliferation Inhibition : this compound significantly reduced cell viability in various cancer cell lines. For example, it inhibited colony formation in breast cancer cells by disrupting the c-myc/p53 balance, leading to increased apoptosis .

- Apoptosis Induction : In acute leukemia cell lines, this compound treatment resulted in apoptosis characterized by mitochondrial membrane potential disruption and downregulation of anti-apoptotic Bcl-2 proteins .

In Vivo Studies

This compound's effects have also been validated in animal models:

- Tumor Growth Suppression : In xenograft studies using athymic nude mice implanted with prostate cancer cells, this compound administration led to a 36% reduction in tumor growth and a significant decrease in circulating PSA levels .

- Mammary Tumorigenesis Prevention : this compound was found to inhibit DMBA-induced mammary tumor formation in female rats by enhancing detoxification enzyme activity and reducing DNA adduct formation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound at concentrations of 50 µM and 100 µM resulted in tumor growth inhibition by 65% and 75%, respectively. This was accompanied by reduced metastasis .

- Pancreatic Cancer Stem Cells : this compound demonstrated the ability to reduce self-renewal capacity in pancreatic cancer stem-like cells, indicating its potential as a therapeutic agent targeting cancer stemness .

Data Table

Eigenschaften

IUPAC Name |

(1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSYGBPHQBWGAD-PJSUUKDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904451 | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This study examines the anti-cancer effect of carnosol in human prostate cancer PC3 cells and its role in modulating multiple signaling pathways associated with carcinogenesis. ... Analysis using flow cytometry as well as biochemical analysis identified G2-phase cell cycle arrest. To establish a more precise mechanism, ... a protein array that evaluated 638 proteins involved in cell signaling pathways /was performed/. The protein array identified 5'-AMP-activated protein kinase (AMPK), a serine/threonine protein kinase involved in the regulation of cellular energy balance as a potential target. Further downstream effects consistent with cancer inhibition included the modulation of the mTOR/HSP70S6k/4E-BP1 pathway. Additionally, ... carnosol targeted the PI3K/Akt pathway in a dose dependent manner. ... These results suggest that carnosol targets multiple signaling pathways that include the AMPK pathway..., Carnosol and carnosic acid, two antioxidant polyphenols present in Rosmarinus officinalis (rosemary), were investigated for their antiproliferative properties toward Caco-2 cells. Twenty hours of treatment with both carnosol and carnosic acid inhibited 3H-thymidine incorporation in a dose-dependent manner, with a 50% inhibitory concentration of 23 uM and significantly increased the doubling time of Caco-2 cells from 29.5 to 140 and 120 hr, respectively. These effects were associated with accumulation of treated cells in the G2/M phase of the cell cycle. Carnosol was found to exert its major cell cycle effect after prometaphase, and caused an increase in cyclin B1 protein levels whereas carnosic acid arrested cells prior to prometaphase, and caused a reduction in cyclin A levels. These structurally related phytochemicals, therefore, appear to arrest cells at different phases of the cell cycle possibly through influencing the levels of different cyclin proteins., ...The antioxidant activity of carnosol and other compounds extracted from rosemary. Carnosol showed potent antioxidative activity in alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) free radicals scavenge and DNA protection from Fenton reaction. High concentrations of nitric oxide (NO) are produced by inducible NO synthase (iNOS) in inflammation and multiple stages of carcinogenesis. Treatment of mouse macrophage RAW 264.7 cell line with carnosol markly reduced lipopolysaccharide (LPS)-stimulated NO production in a concentration-related manner with an IC50 of 9.4 uM; but other tested compounds had slight effects. Western blot, reverse transcription-polymerase chain reaction, and northern blot analyses demonstrated that carnosol decreased LPS-induced iNOS mRNA and protein expression. Carnosol treatment showed reduction of nuclear factor-kappaB (NF-kappaB) subunits translocation and NF-kappaB DNA binding activity in activated macrophages. Carnosol also showed inhibition of iNOS and NF-kappaB promoter activity in transient transfection assay. These activities were referred to down-regulation of inhibitor kappaB (IkappaB) kinase (IKK) activity by carnosol (5 microM), thus inhibited LPS-induced phosphorylation as well as degradation of IkappaBalpha. Carnosol also inhibited LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at a higher concentration (20 microM). These results suggest that carnosol suppresses the NO production and iNOS gene expression by inhibiting NF-kappaB activation, and provide possible mechanisms for its anti-inflammatory and chemopreventive action., In a previous study, ... carnosic acid (CA) protected cortical neurons by activating the Keap1/Nrf2 pathway, which activation was initiated by S-alkylation of the critical cysteine thiol of the Keap1 protein by the "electrophilic"quinone-type of CA ... . Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 ... . The present study ... used HT22 cells, a neuronal cell line, to test CA derivatives that might be more suitable for in vivo use, as an electrophile like CA might react with other molecules prior to reaching its intended target. CA and carnosol protected the HT22 cells against oxidative glutamate toxicity. CA activated the transcriptional antioxidant-responsive element of phase-2 genes including hemeoxygenase-1, NADPH-dependent quinone oxidoreductase, and gamma-glutamyl cysteine ligase, all of which provide neuroprotection by regulating cellular redox. This finding was confirmed by the result that CA significantly increased the level of glutathione. We synthesized a series of its analogues in which CA was esterified at its catechol hydroxyl moieties to prevent the oxidation from the catechol to quinone form or esterified at those moieties and its carbonic acid to stop the conversion from CA to carnosol. In both cases, the conversion and oxidation cannot occur until the alkyl groups are removed by an intracellular esterase. Thus, the most potent active form as the activator of the Keap1/Nrf2 pathway, the quinone-type CA, will be produced inside the cells. However, neither chemical modulation potentiated the neuroprotective effects, possibly because of increased lipophilicity. These results suggest that the neuroprotective effects of CA critically require both free carboxylic acid and catechol hydroxyl moieties. Thus, the hydrophilicity of CA might be a critical feature for its neuroprotective effects., For more Mechanism of Action (Complete) data for CARNOSOL (7 total), please visit the HSDB record page. | |

| Record name | CARNOSOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5957-80-2 | |

| Record name | Carnosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483O455CKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARNOSOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Carnosol?

A1: this compound exhibits its biological activity by interacting with various molecular targets. Some of the key targets identified include:

- Transcription factors: this compound activates the Nuclear factor-erythroid 2 related factor 2 (Nrf2) [, ], a master regulator of antioxidant response, and inhibits the activity of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) [, , , ], a key player in inflammation.

- Signaling pathways: this compound modulates several crucial signaling pathways, including PI3K/Akt/mTOR [, ], MAPK (ERK, p38, JNK) [, , , ], and STAT3 [, , ].

- Enzymes: this compound inhibits the activity of histone acetyltransferases (HATs) like p300 [, ], cyclooxygenase (COX) enzymes COX-1 and COX-2 [], and ribosomal S6 kinase 2 (RSK2) [].

- Receptors: It acts as an antagonist for both androgen receptor (AR) and estrogen receptor alpha (ERα) [].

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: The interaction of this compound with these targets leads to a cascade of downstream effects, ultimately contributing to its diverse biological activities:

- Antioxidant activity: this compound's activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) [, , ], conferring protection against oxidative stress. Its direct ROS scavenging activity further contributes to its antioxidant properties [, , ].

- Anti-inflammatory activity: By inhibiting NF-κB and MAPK signaling pathways, this compound suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [, , , , ]. Its inhibition of COX enzymes also contributes to its anti-inflammatory effects [].

- Anti-cancer activity: this compound's anti-cancer effects stem from its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines [, , , , , , , , , ]. This is mediated through the modulation of multiple signaling pathways and the induction of ER stress [].

- Other effects: this compound also exhibits protective effects against various conditions like ischemia-reperfusion injury [, ], allergic asthma [], and cartilage degeneration [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H26O4, and its molecular weight is 330.42 g/mol.

Q4: How does the type of lipid system affect the antioxidant activity of this compound?

A4: Research indicates that the antioxidant activity of this compound can be influenced by the specific lipid system it interacts with. In studies comparing bulk methyl linoleate and linoleic acid, this compound exhibited different levels of efficacy in inhibiting lipid oxidation, suggesting that the polarity and composition of the lipid environment can influence its activity [].

Q5: Are there any known interactions of this compound with other antioxidants?

A5: Studies investigating the combined effects of this compound with α-tocopherol, a well-known antioxidant, in corn oil systems revealed that this compound can influence the oxidative stability of α-tocopherol. The specific interactions leading to this effect require further investigation [].

Q6: What types of in vitro assays have been used to study this compound's activity?

A6: Numerous in vitro assays have been employed to investigate this compound's diverse biological effects:

- Cell viability assays (MTT, CCK-8): Used to assess the impact of this compound on the viability and proliferation of various cell lines [, , , , , , , , , , ].

- Apoptosis assays: Used to determine the ability of this compound to induce programmed cell death in cancer cells [, , , , , , , , , ].

- Cell cycle analysis: Used to evaluate this compound's impact on cell cycle progression and its ability to induce cell cycle arrest [, , , , , , , , , ].

- Migration and invasion assays (wound healing, Transwell): Used to assess the ability of this compound to inhibit the migration and invasion of cancer cells [, , ].

- Enzyme activity assays: Used to measure the inhibitory effects of this compound on specific enzymes, such as COX enzymes, HATs, and RSK2 [, , , ].

- Reporter gene assays: Used to investigate the effects of this compound on specific signaling pathways, such as Nrf2 and NF-κB [, , , , ].

Q7: What animal models have been used to study this compound's effects?

A7: Research on this compound has utilized various animal models to evaluate its therapeutic potential:

- Rodent models of inflammation: Models like carrageenan-induced paw edema and formalin-induced pain have been used to assess this compound's anti-inflammatory and analgesic effects [].

- Rodent models of cancer: this compound's anti-cancer activity has been evaluated in xenograft models of breast cancer, demonstrating its ability to suppress tumor growth and metastasis [, ].

- Rodent models of ischemia-reperfusion injury: Models of renal and intestinal ischemia-reperfusion injury have been used to demonstrate the protective effects of this compound in these conditions [, ].

- Other models: this compound's effects have also been studied in models of allergic asthma [], cartilage degeneration [], and aging using Caenorhabditis elegans [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.